4-methyl-3,4-dihydro-1H-quinolin-2-one

Pharmaceutical impurity analysis Quality control Reference standards

4-Methyl-3,4-dihydro-1H-quinolin-2-one (CAS 30696-28-7) belongs to the 3,4-dihydroquinolin-2(1H)-one class, a partially saturated aza-heterocycle bearing a lactam carbonyl at position 2 and a methyl substituent at the 4‑position. This scaffold is a recurrent motif in bioactive molecules, including dopamine D2 receptor modulators and phosphodiesterase 5 inhibitors, and the 4‑methyl substitution introduces a stereogenic center that is absent in the unsubstituted parent.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 30696-28-7
Cat. No. B1599858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3,4-dihydro-1H-quinolin-2-one
CAS30696-28-7
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC2=CC=CC=C12
InChIInChI=1S/C10H11NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12)
InChIKeyGTTFYSJDNZFRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3,4-dihydro-1H-quinolin-2-one (CAS 30696-28-7): A Heterocyclic Building Block with Defined Impurity-Profiling and Metabolic-Marker Utility


4-Methyl-3,4-dihydro-1H-quinolin-2-one (CAS 30696-28-7) belongs to the 3,4-dihydroquinolin-2(1H)-one class, a partially saturated aza-heterocycle bearing a lactam carbonyl at position 2 and a methyl substituent at the 4‑position [1]. This scaffold is a recurrent motif in bioactive molecules, including dopamine D2 receptor modulators and phosphodiesterase 5 inhibitors, and the 4‑methyl substitution introduces a stereogenic center that is absent in the unsubstituted parent [2]. The compound is commercially supplied at ≥95 % purity and is available as an ISO 17034‑certified reference standard for pharmaceutical impurity analysis, most notably as Levosimendan Impurity 28 [3].

Why Generic 3,4-Dihydroquinolin-2-one Analogs Cannot Substitute for 4-Methyl-3,4-dihydro-1H-quinolin-2-one in Analytical and Metabolic Studies


Positional isomerism on the dihydroquinolinone core dictates both chromatographic behavior and biological fate. In environmental fate studies, 4‑methyl‑, 6‑methyl‑, and 7‑methyl‑3,4‑dihydro‑2(1H)‑quinolinone arise from distinct methylquinoline precursors and exhibit different retention characteristics that require isomer‑specific reference compounds for unambiguous LC‑NMR or LC‑MS identification [1]. Similarly, the 4‑methyl group creates a chiral center that enables enantioselective synthesis pathways not accessible with the achiral unsubstituted scaffold [2]. When the compound is employed as a pharmaceutical impurity reference standard—e.g., Levosimendan Impurity 28—generic dihydroquinolinones lack the exact mass, retention time, and certified purity documentation required for regulatory submission, making direct substitution impossible [3].

Quantitative Evidence Differentiating 4-Methyl-3,4-dihydro-1H-quinolin-2-one from Its Closest Analogs


ISO 17034‑Certified Levosimendan Impurity 28 Reference Standard vs. Generic 95 % Purity Reagent

When procured as a certified reference material (CRM), 4‑methyl‑3,4‑dihydro‑1H‑quinolin‑2‑one is manufactured under ISO 17034 accreditation and supplied with a comprehensive certificate of analysis including NMR, HPLC, LC‑MS, and IR data [1]. In contrast, the same compound sold as a generic research chemical (e.g., 95 % purity by HPLC) typically lacks batch‑specific characterization beyond a simple purity statement . For pharmaceutical impurity quantification, regulatory guidelines (ICH Q3A/Q3B) require the use of fully characterized reference standards; substituting a non‑certified reagent introduces unacceptable uncertainty in impurity profiling and can delay ANDA or DMF submissions.

Pharmaceutical impurity analysis Quality control Reference standards

Positional Isomer Specificity in Environmental Quinoline Degradation: 4‑Methyl vs. 6‑Methyl and 7‑Methyl Isomers

In microcosm experiments simulating tar‑oil‑contaminated aquifers, 4‑methyl‑3,4‑dihydro‑2(1H)‑quinolinone was identified as the specific hydrogenated metabolite arising exclusively from 4‑methylquinoline degradation under sulfate‑reducing conditions [1]. The 6‑methyl and 7‑methyl isomers originate from different precursors (6‑methylquinoline and 7‑methylquinoline, respectively) and display distinct LC retention times and NMR signatures [1]. LC‑NMR analysis of field groundwater samples confirmed that these three positional isomers co‑occur and must be chromatographically resolved; unambiguous identification therefore requires injection of the individual isomer reference standard [1].

Environmental monitoring Metabolite identification Quinoline degradation

Cytochrome P450 Binding Profile: 4‑Methyl Substitution Modulates CYP3A4 and CYP2A6 Affinity Relative to the Unsubstituted Scaffold

The 4‑methyl‑substituted dihydroquinolinone exhibits measurable binding to human CYP enzymes: a Kd of 4.5 µM for CYP2A6 (type I binding shift) and an IC50 of 7.9 µM for CYP3A4 [1][2]. Although direct head‑to‑head data for the unsubstituted 3,4‑dihydroquinolin‑2(1H)‑one under identical conditions are not reported in these ChEMBL‑curated entries, the presence of the 4‑methyl group is expected to alter both lipophilicity (clogP) and steric bulk, parameters known to influence CYP active‑site accommodation [3]. This provides a starting reference point for medicinal chemistry teams evaluating the metabolic liability of 4‑methyl‑containing lead series.

Drug metabolism Cytochrome P450 Enzyme inhibition

Stereogenic C4 Center Enables Enantioselective Diversification not Accessible with Achiral 3,4‑Dihydroquinolin‑2(1H)‑one

The 4‑methyl substituent introduces a stereogenic sp³ carbon at C4, a feature absent in the parent 3,4‑dihydroquinolin‑2(1H)‑one (CAS 553‑03‑7) [1]. This chirality has been exploited in enantioselective synthetic methodologies: 3,4‑disubstituted dihydroquinolin‑2(1H)‑ones bearing a C4 stereocenter have been obtained with enantiomeric excesses up to >99 % ee and diastereomeric ratios >99:1 using Michael–hemiaminalization/oxidation protocols [2]. While the racemic mixture is typically supplied commercially, the latent stereogenicity makes this compound a preferred starting material for asymmetric library synthesis over the achiral unsubstituted scaffold.

Asymmetric synthesis Chiral building blocks Medicinal chemistry

Optimal Procurement and Application Scenarios for 4-Methyl-3,4-dihydro-1H-quinolin-2-one


Pharmaceutical Impurity Quantification in Levosimendan Drug Product Release Testing

Analytical laboratories performing ICH‑compliant impurity profiling of Levosimendan API and finished dosage forms require an ISO 17034‑certified reference standard of Impurity 28 for HPLC method validation, system suitability testing, and quantitative determination of this specific process‑related impurity [1]. The certified standard provides the traceable purity assignment and full spectroscopic characterization package necessary for ANDA/DMF submission.

Environmental Monitoring of Quinoline‑Derived Groundwater Contaminants

Environmental analytical laboratories investigating tar‑oil‑contaminated sites use the 4‑methyl isomer as a primary reference standard for LC‑NMR or LC‑HRMS identification and quantification of 4‑methylquinoline degradation products [2]. The compound enables differentiation of the 4‑methyl metabolite from co‑eluting or spectrally similar 6‑methyl and 7‑methyl isomers in complex groundwater matrices.

Chiral Scaffold for Enantioselective Medicinal Chemistry Library Synthesis

Medicinal chemistry groups developing CNS‑active or cardiovascular drug candidates based on the dihydroquinolinone pharmacophore select the 4‑methyl analog as a starting material for enantioselective diversification, exploiting the C4 stereocenter to generate chiral 3,4‑disubstituted derivatives with high enantiomeric excess [3]. This enables SAR exploration of stereochemistry‑dependent target engagement that is precluded with the achiral parent scaffold.

In Vitro ADME CYP Interaction Screening Benchmark

Drug metabolism scientists evaluating a dihydroquinolinone‑based lead series can use the published CYP2A6 (Kd = 4.5 µM) and CYP3A4 (IC50 = 7.9 µM) affinity data for 4‑methyl‑3,4‑dihydroquinolin‑2(1H)‑one as a benchmark reference point when profiling novel analogs for cytochrome P450 interaction liability [4][5].

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